N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline
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Overview
Description
N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring attached to an aniline moiety through an ethyl chain, with a methyl group bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline typically involves the reaction of N-methylaniline with 1-bromo-2-(naphthalen-1-yl)ethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(naphthalen-1-yl)methyl]aniline
- N-Methyl-N-[2-(naphthalen-2-yl)ethyl]aniline
- N-Methyl-N-[2-(naphthalen-1-yl)propyl]aniline
Uniqueness
N-Methyl-N-[2-(naphthalen-
Properties
CAS No. |
62171-72-6 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-methyl-N-(2-naphthalen-1-ylethyl)aniline |
InChI |
InChI=1S/C19H19N/c1-20(18-11-3-2-4-12-18)15-14-17-10-7-9-16-8-5-6-13-19(16)17/h2-13H,14-15H2,1H3 |
InChI Key |
WFXNRZRHHXQYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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